1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a thiazole ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methyl groups on both the pyrazole and thiazole rings can influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases and high temperatures to facilitate ring closure and functional group modifications .
Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process.
Analyse Chemischer Reaktionen
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups on the rings. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The specific pathways involved depend on the biological context and the targets being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-4-(4-methylthiazol-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
4-Methyl-2-arylthiazole derivatives: These compounds share the thiazole ring but differ in the substituents on the ring.
1,2,3-Triazole derivatives: These compounds have a triazole ring instead of a pyrazole ring and exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which can confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C8H10N4S |
---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
2-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-4-13-8(11-5)6-3-10-12(2)7(6)9/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
XDIYNKDRGWSNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=C(N(N=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.